molecular formula C21H22N6O B12384174 Flt3-IN-25

Flt3-IN-25

Cat. No.: B12384174
M. Wt: 374.4 g/mol
InChI Key: BNQSFKFJBWGCHB-GASCZTMLSA-N
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Description

Flt3-IN-25 is a small molecule inhibitor that targets the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML), a type of cancer that affects the blood and bone marrow. Mutations in FLT3 are associated with poor prognosis in AML patients. This compound is designed to inhibit the activity of FLT3, thereby reducing the proliferation of cancerous cells and improving patient outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flt3-IN-25 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route may vary depending on the desired purity and yield of the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure that the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Flt3-IN-25 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions may introduce new functional groups that enhance or diminish the compound’s activity .

Scientific Research Applications

Flt3-IN-25 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationships of FLT3 inhibitors and to develop new analogs with improved properties.

    Biology: Employed in cell-based assays to investigate the role of FLT3 in cell signaling and proliferation.

    Medicine: Investigated as a potential therapeutic agent for the treatment of AML and other cancers with FLT3 mutations.

    Industry: Utilized in the development of diagnostic assays and screening platforms for FLT3 inhibitors

Mechanism of Action

Flt3-IN-25 exerts its effects by binding to the active site of the FLT3 receptor, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, such as ERK and STAT5, which are involved in cell proliferation and survival. By blocking these pathways, this compound reduces the growth and survival of cancerous cells .

Comparison with Similar Compounds

Flt3-IN-25 can be compared with other FLT3 inhibitors, such as gilteritinib and quizartinib. While all these compounds target the FLT3 receptor, they may differ in their binding affinities, selectivity profiles, and resistance mechanisms. This compound is unique in its specific binding mode and its ability to overcome certain resistance mutations that limit the efficacy of other inhibitors .

List of Similar Compounds

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

(2R,6S)-2,6-dimethyl-4-[3-[4-(1H-pyrazol-4-yl)phenyl]imidazo[1,2-b]pyridazin-6-yl]morpholine

InChI

InChI=1S/C21H22N6O/c1-14-12-26(13-15(2)28-14)21-8-7-20-22-11-19(27(20)25-21)17-5-3-16(4-6-17)18-9-23-24-10-18/h3-11,14-15H,12-13H2,1-2H3,(H,23,24)/t14-,15+

InChI Key

BNQSFKFJBWGCHB-GASCZTMLSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NN3C(=NC=C3C4=CC=C(C=C4)C5=CNN=C5)C=C2

Canonical SMILES

CC1CN(CC(O1)C)C2=NN3C(=NC=C3C4=CC=C(C=C4)C5=CNN=C5)C=C2

Origin of Product

United States

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